2-Octanethiol

Physical chemistry Process engineering Solvent selection

2-Octanethiol (CAS 3001-66-9), systematically named octane-2-thiol, is a secondary alkanethiol with the molecular formula C₈H₁₈S and a molecular weight of 146.29 g/mol. Characterized by a sulfhydryl (-SH) group attached to the second carbon of an octane chain, this branched, secondary thiol presents a density of 0.835 g/cm³, a boiling point of 188.4°C (at 760 mmHg), a vapor pressure of 0.827 mmHg at 25°C, and a refractive index of 1.449.

Molecular Formula C8H18S
Molecular Weight 146.3 g/mol
CAS No. 3001-66-9
Cat. No. B1583070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octanethiol
CAS3001-66-9
Molecular FormulaC8H18S
Molecular Weight146.3 g/mol
Structural Identifiers
SMILESCCCCCCC(C)S
InChIInChI=1S/C8H18S/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3
InChIKeyBZXFEMZFRLXGCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octanethiol (CAS 3001-66-9): Technical Specifications and Core Procurement Parameters


2-Octanethiol (CAS 3001-66-9), systematically named octane-2-thiol, is a secondary alkanethiol with the molecular formula C₈H₁₈S and a molecular weight of 146.29 g/mol [1]. Characterized by a sulfhydryl (-SH) group attached to the second carbon of an octane chain, this branched, secondary thiol presents a density of 0.835 g/cm³, a boiling point of 188.4°C (at 760 mmHg), a vapor pressure of 0.827 mmHg at 25°C, and a refractive index of 1.449 . These baseline physicochemical parameters distinguish it from primary linear analogs and provide the foundational data for initial technical specification screening in procurement workflows.

Why 2-Octanethiol (CAS 3001-66-9) Cannot Be Freely Substituted with Other Alkanethiols


Within the C8 alkanethiol family, the position of the thiol group is a primary determinant of physical properties, reactivity, and ultimate application performance. 2-Octanethiol (octane-2-thiol) is a secondary, branched thiol, whereas its direct structural isomer, 1-octanethiol (octane-1-thiol), is a primary, linear thiol . This seemingly minor structural shift results in a quantifiably different steric profile, a lower boiling point, and altered solubility parameters, which directly influence its behavior in applications ranging from nanoparticle capping to self-assembled monolayer (SAM) formation [1]. Substituting 2-octanethiol with a linear or longer-chain analog will yield different molecular packing densities, distinct catalytic activities, and altered surface properties, rendering generic 'in-class' substitution scientifically invalid for precise research and industrial processes.

Quantitative Differentiation Evidence for 2-Octanethiol (CAS 3001-66-9) Against Key Analogs


2-Octanethiol vs. 1-Octanethiol: Quantitative Comparison of Physical Properties for Process Engineering

The secondary, branched structure of 2-octanethiol (octane-2-thiol) confers distinct physical properties compared to its linear, primary isomer 1-octanethiol (octane-1-thiol). Specifically, 2-octanethiol exhibits a boiling point of 188.4°C (at 760 mmHg) , whereas 1-octanethiol has a higher boiling point of 199.1°C (at 760 mmHg) [1]. This ~10.7°C difference is directly attributable to reduced intermolecular Van der Waals forces in the branched isomer. Similarly, 2-octanethiol has a density of 0.835 g/cm³ compared to 0.843 g/cm³ for 1-octanethiol [1].

Physical chemistry Process engineering Solvent selection Thermodynamics

Branching-Induced Reduction in Vapor Pressure: 2-Octanethiol vs. 1-Octanethiol

The branched nature of 2-octanethiol significantly increases its volatility relative to its linear analog. 2-Octanethiol has a vapor pressure of 0.827 mmHg at 25°C . In contrast, the linear 1-octanethiol has a lower vapor pressure of 0.51 mmHg at 25°C [1]. This difference of +0.317 mmHg (a 62% relative increase) directly impacts its behavior as an odorant and in any open-system application where evaporative loss is a factor.

Volatility Safety Odorant applications Environmental release

Catalytic Activity Enhancement via tert-Octanethiol Surfactant in Pt Nanoparticle Synthesis

Using a branched octanethiol isomer (tert-octanethiol) as a surfactant in the synthesis of carbon-supported platinum (Pt) nanoparticle catalysts results in a substantial increase in catalytic activity for the methanol oxidation reaction compared to catalysts prepared with the linear surfactant 1-hexanethiol. The catalysts prepared with tert-octanethiol were found to be 2 to 3.3 times more active [1]. This class-level inference underscores the critical role of thiol branching in tuning nanoparticle surface properties for enhanced catalytic performance.

Nanoparticle synthesis Catalysis Fuel cells Surfactants

Molecular Packing Density in Self-Assembled Monolayers (SAMs) on Nanoparticles vs. Flat Surfaces

The packing density of octanethiol SAMs is highly dependent on the underlying substrate geometry. Scanning tunneling microscopy (STM) studies reveal that an octanethiol monolayer on a gold nanoparticle surface exhibits an average headgroup spacing of 5.4 Å [1]. This is significantly more open than the packing observed for the same monolayer on a flat Au(111) surface, which is 5.0 Å [1].

Self-Assembled Monolayers Nanotechnology Surface chemistry Ligand packing

Yield Efficiency in Nanoparticle Synthesis: S-Octylthiosulfate vs. 1-Octanethiol Ligand

The choice of ligand precursor directly impacts the yield of octanethiolate-capped platinum nanoparticles (Pt-SC8). Synthesis using sodium S-octylthiosulfate as the ligand precursor resulted in a higher yield of Pt-SC8 nanoparticles compared to synthesis using 1-octanethiol ligand [1]. This indicates that the thiosulfate route, which leads to the same final octanethiolate-capped nanoparticle, is a more efficient synthetic pathway.

Nanoparticle synthesis Ligand exchange Platinum nanoparticles Synthetic methodology

High-Value Application Scenarios for 2-Octanethiol (CAS 3001-66-9) Based on Empirical Evidence


Tailored Surfactant for High-Activity Pt Nanoparticle Catalysts

For the synthesis of carbon-supported platinum nanoparticle catalysts for fuel cell applications, the use of a branched octanethiol (e.g., tert-octanethiol) as a surfactant, rather than a linear thiol, has been demonstrated to increase catalytic activity for methanol oxidation by a factor of 2 to 3.3 [1]. This scenario directly leverages the class-level evidence that thiol branching enhances catalytic performance, justifying the selection of 2-octanethiol or its branched analogs in catalyst development programs.

Formation of Self-Assembled Monolayers (SAMs) with Defined Molecular Spacing on Gold Nanoparticles

When functionalizing gold nanoparticles with octanethiol to create a protective ligand shell, the resulting SAM exhibits a specific headgroup spacing of 5.4 Å, a value that is quantitatively distinct from the 5.0 Å spacing on flat gold surfaces [2]. This scenario is critical for researchers designing nanomaterials where the ligand shell's density directly impacts properties like nanoparticle solubility, stability, or the diffusion of small molecules to the core surface.

Odorization of Natural Gas with a High-Volatility Mercaptan

The higher vapor pressure of 2-octanethiol (0.827 mmHg at 25°C) compared to its linear isomer 1-octanethiol (0.51 mmHg at 25°C) makes it a more potent odorant per unit mass. This property is exploited in the natural gas industry, where a stronger, more immediate odor is essential for the rapid detection of leaks, thereby enhancing public safety.

Efficient Synthesis of Thiolate-Capped Platinum Nanoparticles via the Thiosulfate Route

For laboratories and pilot plants seeking to maximize the yield of octanethiolate-capped platinum nanoparticles (Pt-SC8), the use of a sodium S-octylthiosulfate precursor offers a more efficient pathway than using a 1-octanethiol ligand [3]. This scenario is directly supported by evidence showing a higher yield for the thiosulfate method, making it the preferred route for scaling up production of these specific nanomaterials.

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